molecular formula C20H22N4O4 B2913021 (6-methoxy-1H-indol-2-yl)(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone CAS No. 2034581-18-3

(6-methoxy-1H-indol-2-yl)(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone

Cat. No. B2913021
CAS RN: 2034581-18-3
M. Wt: 382.42
InChI Key: YGKULHQBLAXFCS-UHFFFAOYSA-N
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Description

(6-methoxy-1H-indol-2-yl)(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Antimicrobial Activity

Research involving the synthesis of new pyridine derivatives, including those structurally related to the given compound, has demonstrated variable and modest antimicrobial activity against investigated strains of bacteria and fungi. This suggests potential applications in developing novel antimicrobial agents. For instance, Patel, Agravat, and Shaikh (2011) synthesized amide derivatives with substituted benzothiazolyl and evaluated their antimicrobial properties, showcasing the broader research interest in this area (Patel, Agravat, & Shaikh, 2011).

Synthesis of Complex Molecules

The compound's structure is indicative of its potential use in the synthesis of complex molecules. For example, studies on the synthesis of spiro[indoline-naphthaline]oxazine derivatives highlight the intricate processes involved in creating compounds with specific characteristics, such as photochromic properties, which could be relevant for materials science applications (Li et al., 2015).

Pharmacological Evaluation

Compounds with similar structural motifs have been evaluated for their pharmacological activity. For example, a study on nonpeptide alphavbeta3 antagonists identified a compound with potent in vitro profiles and significant efficacy in in vivo models of bone turnover, hinting at potential therapeutic applications for bone-related diseases (Hutchinson et al., 2003).

properties

IUPAC Name

(6-methoxy-1H-indol-2-yl)-[3-(6-methoxypyrazin-2-yl)oxypiperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O4/c1-26-14-6-5-13-8-17(22-16(13)9-14)20(25)24-7-3-4-15(12-24)28-19-11-21-10-18(23-19)27-2/h5-6,8-11,15,22H,3-4,7,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGKULHQBLAXFCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(N2)C(=O)N3CCCC(C3)OC4=NC(=CN=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-methoxy-1H-indol-2-yl)(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone

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